1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid
Description
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is a bicyclic carboxylic acid featuring a cyclobutane core substituted with a cyclohexene ring at position 1 and two methyl groups at position 2. The compound’s structure combines the steric effects of the cyclobutane ring with the electronic influence of the cyclohexene moiety, making it a subject of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h6H,3-5,7-9H2,1-2H3,(H,14,15) |
InChI Key |
CJVKJVFSGGKNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)(C2=CCCCC2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexene with a suitable cyclobutane derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in achieving high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclobutane ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated cyclohexane and cyclobutane derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Cyclohexene vs.
Halogenated Derivatives
Bromophenyl and chlorophenyl analogs (e.g., ) are typically synthesized via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, leveraging halogenated aryl boronic acids. These methods achieve moderate to high yields (77–90%) .
Physicochemical Properties
Melting Points and Solubility
- Cyclohexene Derivatives: Analogs like 1-(cyclohex-1-en-1-yl)ethanol are liquid at room temperature (colorless oil), suggesting the target compound may exhibit lower melting points compared to crystalline aryl-substituted analogs .
- Aryl-Substituted Analogs : Bromophenyl and chlorophenyl derivatives show higher melting points (>100°C) due to stronger intermolecular forces .
Lipophilicity and Bioavailability
The cyclohexene moiety likely increases lipophilicity (logP ~2.5–3.0) compared to halogenated aryl analogs (logP ~2.0–2.5), enhancing membrane permeability but reducing aqueous solubility .
Biological Activity
1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid, with the CAS number 1594660-35-1, is a compound that has garnered interest in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
The molecular formula of 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid is , with a molecular weight of 208.30 g/mol. The compound features a cyclobutane ring and a carboxylic acid functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀O₂ |
| Molecular Weight | 208.30 g/mol |
| CAS Number | 1594660-35-1 |
Therapeutic Potential
Research indicates that compounds similar to 1-(Cyclohex-1-en-1-yl)-3,3-dimethylcyclobutane-1-carboxylic acid may have applications in:
- Anti-inflammatory Treatments : The structural characteristics may allow for modulation of inflammatory responses.
- Anticancer Activity : Some studies suggest that cyclobutane derivatives can induce apoptosis in cancer cells.
Case Studies and Research Findings
While direct studies on this specific compound are sparse, related research provides insight into its potential applications:
- Anticancer Properties : A study on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death.
- Anti-inflammatory Effects : Research has shown that similar carboxylic acids can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible pathway for therapeutic use in inflammatory diseases.
- Enzyme Inhibition Studies : Investigations into the inhibition profiles of related compounds revealed activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
